Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride
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Overview
Description
Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a hydrochloride salt form of methyl 3-amino-3-(3-methylphenyl)propanoate. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride typically involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene. This intermediate is then reduced to 3-methylphenylpropan-1-amine, which is subsequently esterified with methyl chloroformate to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
Uniqueness
Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is unique due to the presence of the 3-methylphenyl group, which imparts specific steric and electronic properties.
Properties
IUPAC Name |
methyl 3-amino-3-(3-methylphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTKIILFRJNCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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